molecular formula C16H20F3N5O4S B606936 Danicamtiv CAS No. 1970972-74-7

Danicamtiv

Cat. No. B606936
M. Wt: 435.42
InChI Key: NREKKBAMVWQRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danicamtiv, also known as MYK-491, is a cardiac myosin activator developed by Bristol Myers Squibb to treat dilated cardiomyopathy . It is an inotropic agent and a selective allosteric activator of cardiac myosin . It increases cardiac systolic function and preserves mechanical efficiency .


Molecular Structure Analysis

Danicamtiv has the molecular formula C16H20F3N5O4S and a molar mass of 435.42 g/mol . The IUPAC name for Danicamtiv is 4-[(1R)-1-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl]-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide .


Physical And Chemical Properties Analysis

Danicamtiv has a molecular weight of 435.420 and its elemental composition is C, 44.14; H, 4.63; F, 13.09; N, 16.08; O, 14.70; S, 7.36 .

Scientific Research Applications

  • Myosin Recruitment and Cross Bridge Cycle Alteration : Danicamtiv was shown to increase force and cardiomyocyte contractility in cardiac muscle by increasing the number of myosin in the 'on' state and slowing cross bridge turnover. This detailed analysis suggested that Danicamtiv could benefit patients with dilated cardiomyopathy by correcting calcium sensitivity and abnormal twitch magnitude and kinetics in cardiac tissue (Kooiker et al., 2023).

  • Impact on Cardiac Systolic and Diastolic Function : A study found that Danicamtiv improves cardiac systolic function but may limit diastolic performance, especially at high drug concentrations. This effect was observed in vitro in canine cardiomyocytes and in vivo in anesthetized rats, highlighting important implications for its clinical applications (Ráduly et al., 2022).

  • Effects in Heart Failure with Reduced Ejection Fraction : Danicamtiv has been tested for its efficacy in heart failure with reduced ejection fraction (HFrEF), showing potential as a therapeutic agent. The drug enhances cardiomyocyte contraction, which is a critical factor in managing HFrEF (Voors et al., 2020).

  • Pharmacokinetic Properties : The pharmacokinetic properties of Danicamtiv have been characterized in both in vitro and in vivo preclinical studies. This research is crucial for advancing the drug towards clinical development, particularly for the treatment of dilated cardiomyopathy (Grillo et al., 2020).

Safety And Hazards

Danicamtiv is considered toxic and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to handle Danicamtiv with care, avoiding inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKKBAMVWQRES-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danicamtiv

CAS RN

1970972-74-7
Record name Danicamtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANICAMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
140
Citations
KB Kooiker, S Mohran, W Ma, GV Flint, KY Kao, L Qi… - Biophysical …, 2023 - cell.com
Myosin modulators are a novel class of small molecules that alter cardiac contractility. Omecamtiv mecarbil, the first identified myosin activator, showed only modest clinical benefits in …
Number of citations: 6 www.cell.com
AA Voors, JF Tamby, JG Cleland… - European journal of …, 2020 - Wiley Online Library
… In pre-clinical studies, danicamtiv increased myocardial contraction with little effect on … Here, we aimed to evaluate the LV and LA effects of danicamtiv in pre-clinical in vitro and in vivo …
Number of citations: 52 onlinelibrary.wiley.com
J Choi, JB Holmes, KS Campbell… - Journal of the American …, 2023 - Am Heart Assoc
Background Omecamtiv mecarbil (OM) and danicamtiv both increase myocardial force output by selectively activating myosin within the cardiac sarcomere. Enhanced force generation …
Number of citations: 3 www.ahajournals.org
KB Kooiker, S Mohran, KL Turner, W Ma… - Circulation …, 2023 - Am Heart Assoc
… Danicamtiv affects the cross-bridge cycle, cardiac muscle contractile kinetics, and myosin structure. We show that Danicamtiv … that treatment with Danicamtiv under resting conditions …
Number of citations: 2 www.ahajournals.org
S Shen, LR Sewanan, DL Jacoby… - Journal of the American …, 2021 - Am Heart Assoc
… diastolic impacts of OM and danicamtiv, we have measured … the effects of OM and danicamtiv on both systolic and diastolic … 10.6 µmol/L, danicamtiv increased systolic force production …
Number of citations: 21 www.ahajournals.org
AP Ráduly, F Sárkány, MB Kovács, B Bernát… - International Journal of …, 2022 - mdpi.com
… tool to elucidate the relationship between danicamtiv’s evoked effects on myocardial systolic and diastolic functions. Our results illustrate danicamtiv as a direct myosin activator having …
Number of citations: 5 www.mdpi.com
KB Kooiker, S Mohran, KL Turner, W Ma, G Flint, L Qi… - bioRxiv, 2023 - biorxiv.org
… While it is known danicamtiv increases force and … and myofibrils we demonstrate that Danicamtiv increases force and … , we demonstrated that Danicamtiv corrected calcium sensitivity in …
Number of citations: 2 www.biorxiv.org
MP Grillo, S Markova, M Evanchik, M Trellu… - Xenobiotica, 2021 - Taylor & Francis
… Danicamtiv, a new targeted myosin activator designed for the treatment of DCM, was characterised in in vitro and in vivo preclinical studies. Danicamtiv … 0.8, and danicamtiv showed …
Number of citations: 7 www.tandfonline.com
M Landim-Vieira, BC Knollmann - Circulation Research, 2023 - Am Heart Assoc
… the OM and danicamtiv’s mechanisms, it is noteworthy that danicamtiv demonstrates a … OM and danicamtiv showed that the Frank-Starling slope appears to be more robust in danicamtiv …
Number of citations: 3 www.ahajournals.org
K Bell, AR Anto, RL Anderson, CL Del Rio… - European Heart …, 2020 - academic.oup.com
… ATPase assays, with and without danicamtiv. Skinned LA and LV muscle … were also evaluated in the presence of danicamtiv. … Danicamtiv activated both LA and LV myofibrils, increasing …
Number of citations: 3 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.